molecular formula C18H25BrN2O2S B2494793 2-bromo-5-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide CAS No. 2034476-78-1

2-bromo-5-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2494793
CAS RN: 2034476-78-1
M. Wt: 413.37
InChI Key: OCBWROBLAASPQZ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also has a methoxy group (-OCH3) and a bromine atom attached to the benzene ring, and a complex alkyl group attached to the nitrogen of the amide .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the amide bond, the introduction of the methoxy and bromo groups, and the attachment of the complex alkyl group. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the benzene ring, the amide group, and the complex alkyl group. The bromine and methoxy groups would add further complexity .


Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. The bromine atom could be replaced in a substitution reaction, and the amide group could participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzene ring, the amide group, and the bromine and methoxy groups. It would likely be a solid at room temperature, and its solubility would depend on the specific arrangement of these groups .

Scientific Research Applications

Radiosynthesis and Ligand Development for Neuroreceptors

Compounds with structural similarities to 2-bromo-5-methoxy-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzamide have been explored for their potential in developing radiolabeled ligands for neuroreceptors. For instance, derivatives with affinity for serotonin 5HT2-receptors have been radiolabeled for potential use in γ-emission tomography, highlighting the importance of these compounds in neuroscience research and diagnostic imaging (Mertens et al., 1994).

Future Directions

The future research directions for this compound would depend on its intended use or biological activity. It could potentially be studied for its reactivity, its potential uses in synthesis, or its biological activity .

properties

IUPAC Name

2-bromo-5-methoxy-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BrN2O2S/c1-23-15-2-3-17(19)16(10-15)18(22)20-11-13-4-7-21(8-5-13)14-6-9-24-12-14/h2-3,10,13-14H,4-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBWROBLAASPQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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